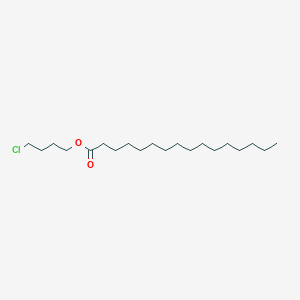
Hexadecanoic acid, 4-chlorobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 4-chlorobutyl ester is an ester compound derived from hexadecanoic acid (commonly known as palmitic acid) and 4-chlorobutanol. Esters are a class of organic compounds characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 4-chlorobutyl ester typically involves the esterification reaction between hexadecanoic acid and 4-chlorobutanol. This reaction can be catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic acid, 4-chlorobutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanoic acid and 4-chlorobutanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and 4-chlorobutanol.
Reduction: Hexadecanol and 4-chlorobutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 4-chlorobutyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 4-chlorobutyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release hexadecanoic acid and 4-chlorobutanol, which may exert biological effects through their interactions with cellular membranes and enzymes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Hexadecanoic acid, 4-chlorobutyl ester can be compared with other similar esters, such as:
Hexadecanoic acid, butyl ester: Similar structure but lacks the chlorine atom, resulting in different chemical and biological properties.
Hexadecanoic acid, ethyl ester: Another similar ester with different alkyl group, leading to variations in physical and chemical properties.
Hexadecanoic acid, 4-nitrophenyl ester: Contains a nitrophenyl group instead of a chlorobutyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in the presence of the 4-chlorobutyl group, which imparts specific chemical reactivity and potential biological activities that differentiate it from other esters.
Properties
CAS No. |
72165-61-8 |
|---|---|
Molecular Formula |
C20H39ClO2 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
4-chlorobutyl hexadecanoate |
InChI |
InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h2-19H2,1H3 |
InChI Key |
AVGCCERIVOYLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


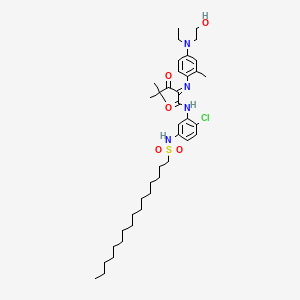
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
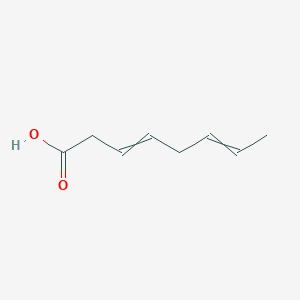
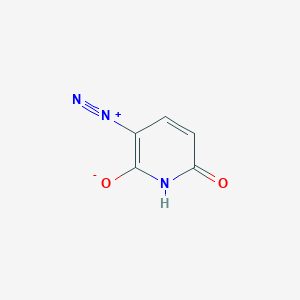
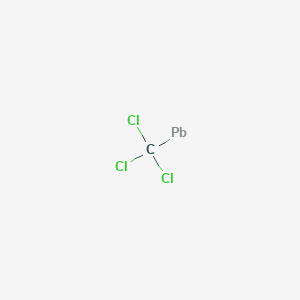
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
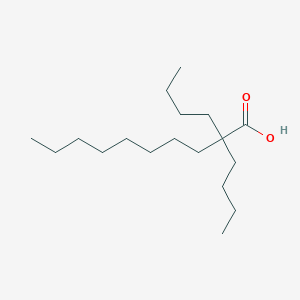
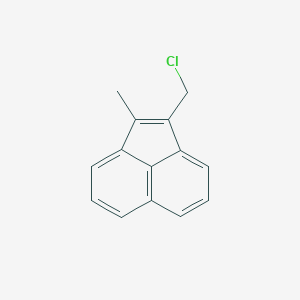
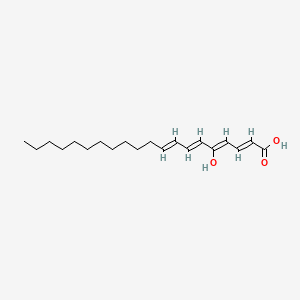

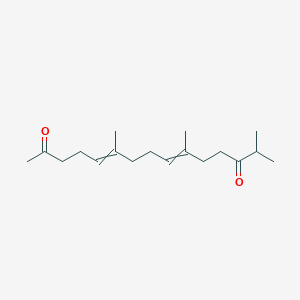

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
